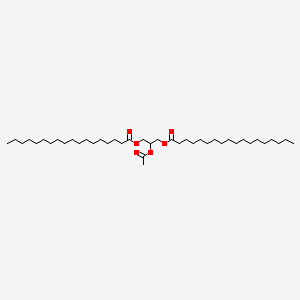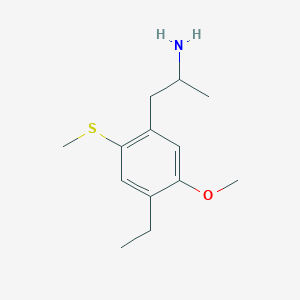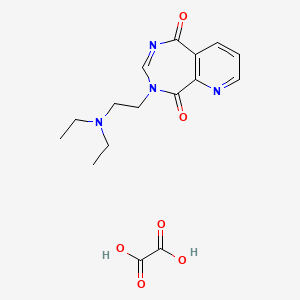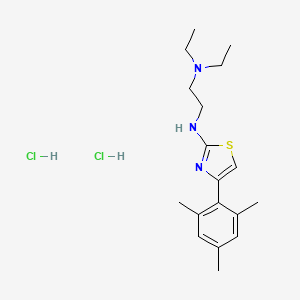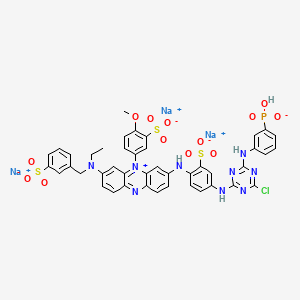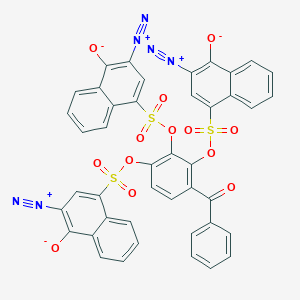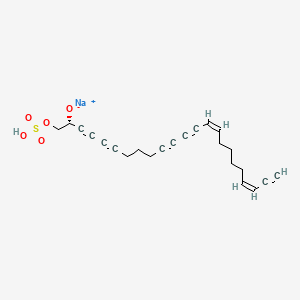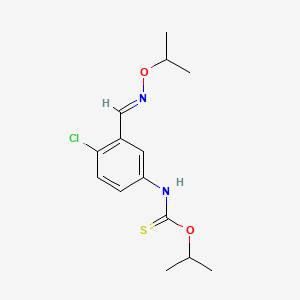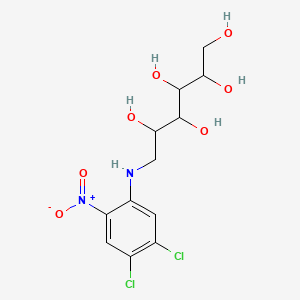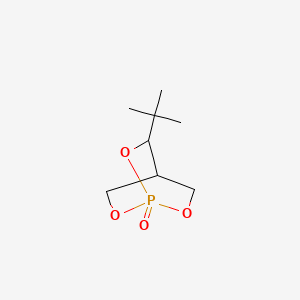
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(222)octane 1-oxide is a phosphorus-containing bicyclic compound It is known for its unique structure, which includes a phosphorus atom bonded to three oxygen atoms, forming a bicyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of phosphorus trichloride with tert-butyl alcohol and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the precise reaction conditions required for high yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine oxides: Compounds with a similar phosphorus-oxygen framework but different substituents.
Phosphorus-containing ligands: Other ligands that contain phosphorus and are used in coordination chemistry.
Uniqueness
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is unique due to its bicyclic structure and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it a valuable compound in various applications where specific coordination environments and reactivity profiles are required.
Propriétés
Numéro CAS |
82515-39-7 |
|---|---|
Formule moléculaire |
C8H15O4P |
Poids moléculaire |
206.18 g/mol |
Nom IUPAC |
3-tert-butyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C8H15O4P/c1-8(2,3)7-6-4-10-13(9,12-7)11-5-6/h6-7H,4-5H2,1-3H3 |
Clé InChI |
SEBYPXGQZJQXHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C2COP(=O)(O1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


